6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine
CAS No.: 845736-79-0
Cat. No.: VC7697398
Molecular Formula: C11H16ClN3
Molecular Weight: 225.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845736-79-0 |
|---|---|
| Molecular Formula | C11H16ClN3 |
| Molecular Weight | 225.72 |
| IUPAC Name | 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C11H16ClN3/c12-10-6-7-11(15-14-10)13-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,15) |
| Standard InChI Key | ZQGVWZFLZIJXHS-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CNC2=NN=C(C=C2)Cl |
Introduction
Structural and Molecular Characterization
Chemical Identity and Connectivity
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0) has the molecular formula C₁₁H₁₆ClN₃, with a molecular weight of 225.72 g/mol . Its structure comprises a pyridazine ring substituted at position 3 with an amine group linked to a cyclohexylmethyl moiety and at position 6 with a chlorine atom. The SMILES notation (C1CCC(CC1)CNC2=NN=C(C=C2)Cl) and InChIKey (ZQGVWZFLZIJXHS-UHFFFAOYSA-N) confirm this connectivity .
Conformational and Crystallographic Insights
While no crystallographic data exist for this specific compound, studies on analogous pyridazine derivatives, such as 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, reveal planar pyridazine rings with dihedral angles between substituents ranging from 6.5° to 27.9° . Intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π interactions (centroid separations: 3.47–3.68 Å) stabilize these structures . For 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine, similar non-classical C–H⋯N and π-π interactions are anticipated due to its aromatic and aliphatic components.
Physicochemical Properties
Predicted Collision Cross Sections (CCS)
Ion mobility spectrometry predictions for adducts of 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine indicate CCS values ranging from 149.9 Ų ([M+H]⁺) to 163.1 Ų ([M+Na]⁺) (Table 1) . These metrics are critical for mass spectrometry-based identification in complex matrices.
Table 1: Predicted Collision Cross Sections for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 226.11055 | 149.9 |
| [M+Na]⁺ | 248.09249 | 163.1 |
| [M+NH₄]⁺ | 243.13709 | 158.9 |
| [M-H]⁻ | 224.09599 | 154.0 |
Comparative Analysis with Analogous Compounds
Substituent Effects
Replacing the cyclohexylmethyl group in 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine with a cyclohexyl moiety (as in CAS 1014-77-3) reduces the molecular weight from 225.72 to 211.69 g/mol and alters logP values, affecting solubility .
Hydrogen Bonding Networks
Compared to 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, which forms intramolecular N–H⋯O bonds , the target compound lacks hydrogen bond donors beyond the amine, limiting its crystalline network complexity.
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